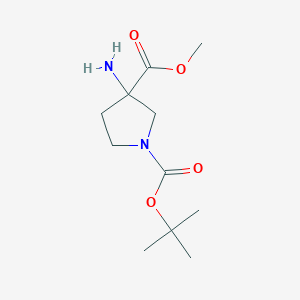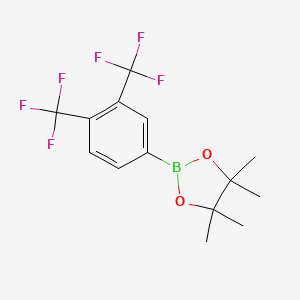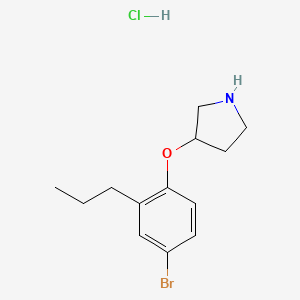
1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
Vue d'ensemble
Description
“1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate” is a compound with the CAS Number: 942190-47-8 . It has a molecular weight of 244.29 . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . Starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7,12H2,1-4H3 . The Canonical SMILES for this compound is CC©©OC(=O)N1CCC(C1)(C(=O)OC)N .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a topological polar surface area of 81.9 Ų, a rotatable bond count of 4, and a complexity of 324 . The exact mass and monoisotopic mass of the compound are both 244.14230712 g/mol .Applications De Recherche Scientifique
Synthesis from L-Aspartic Acid
The compound has been synthesized from L-aspartic acid. This process is notable for its use of readily available materials, mild reaction conditions, and economic efficiency, making it suitable for industrial preparation (Han et al., 2018).
Use in Chiral Auxiliary and Dipeptide Synthesis
It has been used as a chiral auxiliary and as a chiral Aib (aminoisobutyric acid) building block in dipeptide synthesis. The compound has demonstrated effectiveness in enantioselective transformations, highlighting its potential in synthesizing biologically active compounds (Studer et al., 1995).
Application in Antibacterial Agents
1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate derivatives have shown promise in antibacterial applications. The stereochemistry of the pyrrolidine ring in these derivatives is crucial for maintaining activity, highlighting the compound's potential in developing new antimicrobial agents (Di Cesare et al., 1992).
NMR Tag for High-Molecular-Weight Systems
The tert-butyl group of this compound has been used as an NMR tag in protein research. This approach is advantageous due to its detectability in NMR spectra without isotope labeling, aiding in the structural analysis of large biomolecules (Chen et al., 2015).
Synthesis from L-Aspartic Acid for Analog Compounds
Analog compounds of this compound have been synthesized from L-aspartic acid, demonstrating the versatility and scalability of this synthetic route (Yoshida et al., 1996).
Intermediate for Synthesis of Nociceptin Antagonists
It has been used as an intermediate in the synthesis of nociceptin antagonists. This demonstrates its application in developing compounds targeting specific receptors for therapeutic purposes (Jona et al., 2009).
Synthesis of Oxazolidines
This compound has been utilized in the synthesis of N-Boc protected oxazolidines from chiral serine, showcasing its role in producing precursors for medicinally significant candidates (Khadse & Chaudhari, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-aminopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLIIXJYXFIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)


![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)
![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)


![Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B1374860.png)
![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)


![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)

